molecular formula C16H16N4O2S B2659656 1-(2-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(thiophen-2-ylmethyl)urea CAS No. 1448029-80-8

1-(2-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(thiophen-2-ylmethyl)urea

Cat. No. B2659656
CAS RN: 1448029-80-8
M. Wt: 328.39
InChI Key: XMPFZXANXIRERO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(thiophen-2-ylmethyl)urea is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Heterocyclic Chemistry and Synthesis

  • The compound is involved in the synthesis of new heterocycles, like 1,2,3,5-oxathiadiazolin-4-one 2-oxides, indicating its relevance in heterocyclic chemistry. This synthesis process has specific structural requirements, showcasing the compound's role in forming complex chemical structures (Chupp, Dahm, & Leschinsky, 1975).

Rheology and Gelation

  • Compounds similar to the one have been used to form hydrogels with varying morphologies and rheologies, demonstrating their application in materials science. These gels' properties can be tuned by altering the compound's anionic components, indicating potential uses in designing responsive materials (Lloyd & Steed, 2011).

Chemical Binding and Selectivity

  • Related urea derivatives have been studied for their chemical binding properties, particularly as enantioselective anion receptors. This research highlights the potential of such compounds in selective chemical binding and separation processes (Roussel et al., 2006).

Plant Biology and Cytokinin Activity

  • Urea derivatives, which are structurally related to the compound , have shown cytokinin-like activity in plant biology. These compounds can regulate cell division and differentiation in plants, pointing to their significance in agricultural and botanical research (Ricci & Bertoletti, 2009).

Potential Biological Activities

  • Urea and thiourea derivatives, including those with 1,2,4-oxadiazole rings, are noted for their diverse biological activities. These activities range from anti-inflammatory to antimicrobial, suggesting their broad application in pharmaceutical and medicinal chemistry (Ölmez & Waseer, 2020).

Enzyme Inhibition and Anticancer Research

  • Certain urea derivatives are being explored for their enzyme inhibition properties and potential anticancer activities. This indicates the compound's possible role in developing new therapeutic agents (Mustafa, Perveen, & Khan, 2014).

Antimicrobial Agents

  • Derivatives of urea/thiourea with 1,3,4-oxadiazole rings have been studied for their antimicrobial properties. This research suggests their potential use in developing new antimicrobial drugs and agents (Buha et al., 2012).

properties

IUPAC Name

1-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2S/c1-11-18-15(22-20-11)9-12-5-2-3-7-14(12)19-16(21)17-10-13-6-4-8-23-13/h2-8H,9-10H2,1H3,(H2,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMPFZXANXIRERO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CC2=CC=CC=C2NC(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.